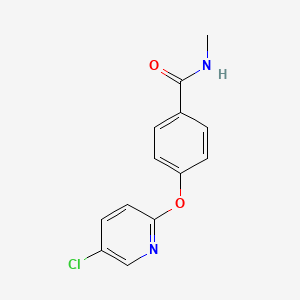
6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide, also known as ESDMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ESDMPC is a pyridine derivative that has a unique structure and properties, making it a promising candidate for many research areas.
Mecanismo De Acción
The mechanism of action of 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the formation of metal complexes. 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes, antibacterial and antifungal activity, and the formation of metal complexes. 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has several advantages for lab experiments, including its unique structure and properties, which make it a promising candidate for various research areas. However, 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide also has some limitations, including its relatively complex synthesis process and limited availability.
Direcciones Futuras
There are several future directions for research on 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide, including the development of more efficient synthesis methods, the study of its potential applications in catalysis and material science, and the investigation of its mechanism of action and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide, particularly in the treatment of Alzheimer's disease and other neurological disorders.
Métodos De Síntesis
6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide can be synthesized through a multistep process starting from 3-acetylpyridine. The first step involves the conversion of 3-acetylpyridine to 3-(methylthio)pyridine-2-carbaldehyde using methylthiolate and sodium borohydride. The resulting compound is then reacted with ethylamine to give 6-ethylsulfanyl-N-methylpyridine-2-carboxamide. Finally, the N-methyl group is replaced with a dimethylamino group using dimethylamine to obtain 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has shown promising results as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has also been studied for its antibacterial and antifungal properties.
In material science, 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material synthesis. 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has also been studied for its ability to form self-assembled monolayers on gold surfaces, which can be used in the development of biosensors and other electronic devices.
Propiedades
IUPAC Name |
6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-4-14-9-6-5-8(7-11-9)10(13)12(2)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTNCPYSPGCEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)




![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7629567.png)


